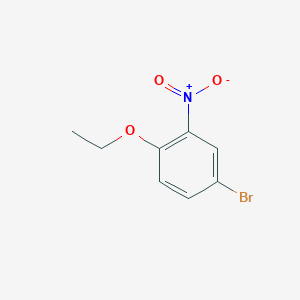

4-Bromo-1-ethoxy-2-nitrobenzene

Übersicht

Beschreibung

The compound 4-Bromo-1-ethoxy-2-nitrobenzene is a chemical intermediate with potential applications in various fields, including pharmaceuticals, organic dyes, and organic electroluminescent materials. It is a derivative of nitrobenzene, which is a well-known compound in organic chemistry due to its reactivity and utility in synthesis .

Synthesis Analysis

The synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene can be achieved through a Williamson ether synthesis, which involves the reaction of 4-nitrophenol with 1,2-dibromoethane. The reaction conditions, such as temperature, solvent, time, and reactant proportions, are critical factors that influence the yield and purity of the product. The optimal conditions for this synthesis have been investigated to maximize the yield and ensure high purity of the final compound .

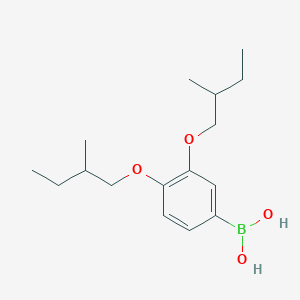

Molecular Structure Analysis

The molecular structure of 4-Bromo-1-ethoxy-2-nitrobenzene is characterized by the presence of a bromo substituent, an ethoxy group, and a nitro group attached to a benzene ring. The electronic structure of related benzene derivatives has been studied using techniques such as ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS). These studies provide insights into the molecular orbital density of states and the interaction between the molecule and the substrate, which are essential for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

The reactivity of bromo- and nitro-substituted benzene compounds has been explored in various chemical reactions. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene has been studied, demonstrating the formation of arylzinc species, which are useful intermediates in organic synthesis. The introduction of carbon dioxide into the system can react with the arylzinc species, indicating the potential for further functionalization . Additionally, the photoreaction of nitrobenzenes with hydrobromic acid has been investigated, showing efficient conversion to tribromoanilines under irradiation, which suggests a mechanism involving electron transfer .

Physical and Chemical Properties Analysis

The physical properties of 4-Bromo-1-ethoxy-2-nitrobenzene and related compounds can be influenced by their molecular structure. For example, dissymmetric molecules with nitrobenzene derivatives exhibit notable smectic properties, which are characterized by different smectic phases. The molecular arrangements in these phases are influenced by fluorophilic and polar interactions, which are important for understanding the liquid-crystalline properties of these compounds . The electrochemical properties of related dibenzopentalenes, which can be synthesized from bromo- and ethynyl-substituted benzenes, reveal amphoteric redox properties that are significant for applications in electronic materials .

Wissenschaftliche Forschungsanwendungen

Ultrasound-Assisted Synthesis

Ethoxylation of p-chloronitrobenzene, a reaction closely related to the synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene, was studied under ultrasound irradiation conditions using phase-transfer catalysts. This method demonstrated a significant enhancement in reaction efficiency, showcasing the utility of ultrasound and phase-transfer catalysis in nucleophilic substitution reactions (Wang & Rajendran, 2007).

Solvent Influence on Reactivity

Research on the reactivity of halogeno- and alkoxy-derivatives of nitropyridines towards ammonia revealed that solvent polarity significantly accelerates substitution processes. This study provides insights into how solvent choice can influence the synthesis of derivatives, potentially applicable to the manipulation of 4-Bromo-1-ethoxy-2-nitrobenzene (Hertog & Jouwersma, 1953).

Electrophilic Substitution Reactions

A study on the electrophilic bromination of nitrobenzene using barium tetrafluorobromate (III) demonstrated an efficient pathway to synthesize bromo-nitrotoluenes. This highlights a method that could be adapted for the synthesis or modification of 4-Bromo-1-ethoxy-2-nitrobenzene derivatives (Sobolev et al., 2014).

Polymer Chemistry Applications

The synthesis of functionalized alkoxyamine initiators for block copolymers was explored, demonstrating the utility of bromo- and nitro-functionalized benzene derivatives in initiating "living" radical polymerization. This application underscores the potential role of 4-Bromo-1-ethoxy-2-nitrobenzene in polymer synthesis (Miura et al., 1999).

Charge Transfer Complexes in Solar Cells

The introduction of bromo-nitrobenzene derivatives into polymer solar cell active layers was shown to enhance device performance by improving exciton dissociation. This research suggests a novel application for 4-Bromo-1-ethoxy-2-nitrobenzene in improving the efficiency of solar energy harvesting devices (Fu et al., 2015).

Safety and Hazards

The safety information for 4-Bromo-1-ethoxy-2-nitrobenzene indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Wirkmechanismus

Target of Action

The primary target of 4-Bromo-1-ethoxy-2-nitrobenzene is the benzene ring, a common structure in many organic compounds . The benzene ring is especially stable due to its delocalized pi electrons, which makes it a suitable target for electrophilic aromatic substitution .

Mode of Action

4-Bromo-1-ethoxy-2-nitrobenzene interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway primarily affected by 4-Bromo-1-ethoxy-2-nitrobenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, resulting in the formation of a substituted benzene ring . The downstream effects of this pathway can lead to the synthesis of various benzene derivatives .

Result of Action

The result of the action of 4-Bromo-1-ethoxy-2-nitrobenzene is the formation of a substituted benzene ring . This can lead to the synthesis of various benzene derivatives, which can have a wide range of applications in fields such as organic chemistry and pharmaceuticals .

Action Environment

The action of 4-Bromo-1-ethoxy-2-nitrobenzene can be influenced by various environmental factors. For instance, it is recommended to keep the compound in a dry, cool, and well-ventilated place . Strong oxidizing agents are considered incompatible materials

Eigenschaften

IUPAC Name |

4-bromo-1-ethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRPAGRQTPHRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624345 | |

| Record name | 4-Bromo-1-ethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-ethoxy-2-nitrobenzene | |

CAS RN |

383869-51-0 | |

| Record name | 4-Bromo-1-ethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)